molecular formula C10H23N B3267400 2-Methylnonan-1-amine CAS No. 44995-93-9

2-Methylnonan-1-amine

Cat. No. B3267400
CAS RN: 44995-93-9
M. Wt: 157.3 g/mol
InChI Key: YUHZZTIELHYAAB-UHFFFAOYSA-N
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Description

2-Methylnonan-1-amine is a chemical compound with the IUPAC name 2-methyl-1-nonanamine . It has a molecular weight of 157.3 and is typically in liquid form .


Molecular Structure Analysis

The molecular structure of 2-Methylnonan-1-amine consists of a long carbon chain with an amine group attached. The InChI code for this compound is 1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3 .


Chemical Reactions Analysis

Amines, including 2-Methylnonan-1-amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Additionally, amines can be converted into alkenes by an elimination reaction .

Scientific Research Applications

Expedient Synthesis of N-Alkylamines

Research highlights the development of efficient methods for synthesizing N-alkylamines, including N-methyl- and N-alkylamines, which are crucial in the production of fine chemicals and pharmaceuticals. One study outlines a reductive amination process using cobalt oxide nanoparticles, showcasing a cost-effective approach to synthesizing various N-alkylamines and derivatives (Senthamarai et al., 2018).

Computational Studies of Cathinones

Another study focuses on the structural and computational analysis of cathinones, offering insights into the molecular structures and electronic properties of these compounds. This research could be relevant for understanding the interactions and reactivity of similar amines (Nycz et al., 2011).

Conducting Polymer Research

Investigations into conducting polymers, such as poly(2-methyl-5-amino-1,4-naphthoquinone) (PMANQ), reveal the complex interactions within polymer matrices and their redox properties. Such studies contribute to advancing materials science, particularly in the development of new conducting polymers (Pham et al., 2004).

Transition Metal Catalyzed Hydrosilylation for Amine Synthesis

Research also encompasses the synthesis of amines through transition metal-catalyzed hydrosilylation, highlighting innovative methods for creating amines from various precursors. This process is noted for its potential in synthesizing complex amines efficiently (Li et al., 2016).

Biomass-based Alcohol Amination

A study on the catalytic amination of biomass-based alcohols into amines emphasizes the significance of developing sustainable chemical processes. This research points to the potential of utilizing renewable resources for the production of important chemical intermediates (Pera‐Titus & Shi, 2014).

Biobased Amines for Material Chemistry

The synthesis of biobased amines and their application in material chemistry are also of interest, particularly for the creation of polymers and other materials from renewable resources. This area of research underscores the growing focus on sustainable and environmentally friendly chemical synthesis (Froidevaux et al., 2016).

Safety And Hazards

2-Methylnonan-1-amine is associated with several safety hazards. It is classified as a dangerous substance with hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), and H400 (Very toxic to aquatic life) .

properties

IUPAC Name

2-methylnonan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHZZTIELHYAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnonan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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